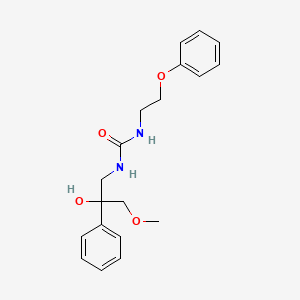

![molecular formula C9H8N2O4S B2536491 Methyl 2H-benzo[e][1,2,4]thiadiazine-3-carboxylate 1,1-dioxide CAS No. 1031967-52-8](/img/structure/B2536491.png)

Methyl 2H-benzo[e][1,2,4]thiadiazine-3-carboxylate 1,1-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 2H-benzo[e][1,2,4]thiadiazine-3-carboxylate 1,1-dioxide” is a compound that belongs to the 1,2,4-benzothiadiazine-1,1-dioxide scaffold . This scaffold has been highlighted for its various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide are influenced by many functional groups attached to the ring .

Synthesis Analysis

The synthesis of 1,2,4-benzothiadiazine-1,1-dioxide derivatives involves several steps. For instance, the reduction of nitro group in N-(2,6-dimethylphenyl)-2-nitrobenzenesulfonamide and N-(2,6-dimethylphenyl)-2-nitro-5-fluorobenzenesulfonamide results in 2-aminobenzenesulfonamides . These are then reacted with trimethyl orthoacetate to give the 3-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives . After bromination of the 3-methyl group, the nucleophilic substitution with the 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine provides the respective iodide derivatives . These are further reacted with a series of arylboronic acids via Suzuki coupling to furnish the 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives .Molecular Structure Analysis

The molecular structure of 1,2,4-benzothiadiazine-1,1-dioxide derivatives is influenced by the functional groups attached to the ring. For instance, the introduction of a 5-indolyl or 3,4-dimethoxyphenyl at the affinity pocket generates the most potent analogues .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-benzothiadiazine-1,1-dioxide derivatives are influenced by the functional groups attached to the ring . For instance, the introduction of a 5-indolyl or 3,4-dimethoxyphenyl at the affinity pocket generates the most potent analogues .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-benzothiadiazine-1,1-dioxide derivatives are influenced by the functional groups attached to the ring . For instance, the introduction of a 5-indolyl or 3,4-dimethoxyphenyl at the affinity pocket generates the most potent analogues .Applications De Recherche Scientifique

- Methyl 2H-benzo[e][1,2,4]thiadiazine-3-carboxylate 1,1-dioxide exhibits antimicrobial properties. It has been investigated for its ability to inhibit the growth of bacteria, fungi, and other microorganisms. Researchers have explored its potential as a novel antimicrobial agent in the fight against infections .

- Studies have suggested that this compound possesses antiviral activity. It may interfere with viral replication or entry mechanisms, making it a candidate for antiviral drug development. Further research is needed to explore its efficacy against specific viruses .

- Methyl 2H-benzo[e][1,2,4]thiadiazine-3-carboxylate 1,1-dioxide has been investigated as a potential antihypertensive agent. Its effects on blood pressure regulation and vascular function are of interest to researchers .

- Some studies suggest that this compound may have antidiabetic properties. It could impact glucose metabolism, insulin sensitivity, or other factors related to diabetes management .

- Researchers have explored the compound’s impact on cancer cells. It may exhibit cytotoxic effects or interfere with cancer cell proliferation. Investigations into its mechanism of action and selectivity are ongoing .

- Methyl 2H-benzo[e][1,2,4]thiadiazine-3-carboxylate 1,1-dioxide has been studied as a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. These receptors play a crucial role in synaptic transmission and memory formation .

Antimicrobial Activity

Antiviral Potential

Antihypertensive Properties

Antidiabetic Effects

Anticancer Potential

Modulation of AMPA Receptors

Mécanisme D'action

Orientations Futures

The future directions in the research of 1,2,4-benzothiadiazine-1,1-dioxide derivatives could involve exploring more functional groups that can be attached to the ring to enhance their pharmacological activities . Additionally, more studies could be conducted to better understand their mechanism of action .

Propriétés

IUPAC Name |

methyl 1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O4S/c1-15-9(12)8-10-6-4-2-3-5-7(6)16(13,14)11-8/h2-5H,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBUIIACICBXIQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NS(=O)(=O)C2=CC=CC=C2N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2H-benzo[e][1,2,4]thiadiazine-3-carboxylate 1,1-dioxide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2536411.png)

![N-(benzo[d]thiazol-2-yl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2536412.png)

![7-Hydroxy-3-(2-methoxyphenyl)-8-[(4-methyl-1-piperidinyl)methyl]-1-benzopyran-4-one](/img/structure/B2536413.png)

![Pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B2536416.png)

![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone](/img/structure/B2536418.png)

![4-chloro-2-((E)-{[3-(trifluoromethoxy)phenyl]imino}methyl)phenol](/img/structure/B2536421.png)

![2-[[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2536426.png)

![2-[3-(2,2-Difluoroethoxy)piperidin-1-yl]ethanamine](/img/structure/B2536427.png)

![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2536429.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-methoxyphenyl)urea](/img/structure/B2536430.png)